molecular formula C24H17NO2 B7730170 2-{4-[(E)-2-PHENYL-1-ETHENYL]PHENYL}-4-QUINOLINECARBOXYLIC ACID

2-{4-[(E)-2-PHENYL-1-ETHENYL]PHENYL}-4-QUINOLINECARBOXYLIC ACID

Cat. No.: B7730170
M. Wt: 351.4 g/mol
InChI Key: GVBJKUTXUUVCHY-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(E)-2-PHENYL-1-ETHENYL]PHENYL}-4-QUINOLINECARBOXYLIC ACID typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method is the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde in the presence of a base . Another method involves the Friedländer synthesis, where 2-aminobenzophenone reacts with an aldehyde or ketone under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The choice of method depends on the desired scale of production and the specific requirements of the end product .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(E)-2-PHENYL-1-ETHENYL]PHENYL}-4-QUINOLINECARBOXYLIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-4-carboxylic acid derivatives, while reduction can produce quinoline-4-methanol derivatives .

Mechanism of Action

The mechanism of action of 2-{4-[(E)-2-PHENYL-1-ETHENYL]PHENYL}-4-QUINOLINECARBOXYLIC ACID involves its interaction with specific molecular targets. For instance, it can act as an antimicrobial agent by disrupting bacterial cell walls or inhibiting essential enzymes. In medicinal chemistry, its derivatives have been designed to interact with enzyme active sites, forming strong hydrophobic interactions and inhibiting enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(E)-2-PHENYL-1-ETHENYL]PHENYL}-4-QUINOLINECARBOXYLIC ACID is unique due to its combination of a quinoline ring, a phenyl group, and a carboxylic acid functional group. This structure provides it with distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-[4-[(E)-2-phenylethenyl]phenyl]quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO2/c26-24(27)21-16-23(25-22-9-5-4-8-20(21)22)19-14-12-18(13-15-19)11-10-17-6-2-1-3-7-17/h1-16H,(H,26,27)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBJKUTXUUVCHY-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.